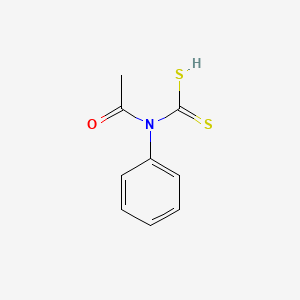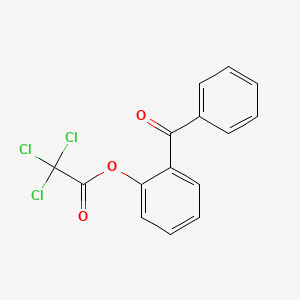
2-Benzoylphenyl trichloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoylphenyl trichloroacetate: is an organic compound that belongs to the class of trichloroacetates It is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to a trichloroacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoylphenyl trichloroacetate typically involves the reaction of 2-benzoylphenol with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichloroacetyl chloride. The general reaction scheme is as follows:
2-Benzoylphenol+Trichloroacetyl chloride→2-Benzoylphenyl trichloroacetate+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Benzoylphenyl trichloroacetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to form 2-benzoylphenol and trichloroacetic acid.
Substitution: The trichloroacetate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction: The benzoyl group can be reduced to a benzyl group under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous sodium hydroxide.
Substitution: Nucleophiles such as amines or alcohols.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products Formed:
Hydrolysis: 2-Benzoylphenol and trichloroacetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 2-Benzylphenyl trichloroacetate.
Scientific Research Applications
Chemistry: 2-Benzoylphenyl trichloroacetate is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool for drug discovery and development.
Medicine: Although specific medical applications of this compound are not well-documented, its derivatives may have potential as therapeutic agents. Further research is needed to explore its pharmacological properties and potential medical uses.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the manufacture of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-Benzoylphenyl trichloroacetate is primarily based on its chemical reactivity. The trichloroacetate group can act as an electrophile, facilitating nucleophilic substitution reactions. Additionally, the benzoyl group can undergo reduction or other transformations, leading to the formation of various derivatives. The specific molecular targets and pathways involved depend on the particular application and the nature of the derivatives formed.
Comparison with Similar Compounds
Trichloroacetic acid: A related compound with similar chemical properties but lacking the benzoylphenyl moiety.
2-Benzoylphenol: Shares the benzoylphenyl structure but lacks the trichloroacetate group.
Benzoyl chloride: Contains the benzoyl group but differs in its reactivity and applications.
Uniqueness: 2-Benzoylphenyl trichloroacetate is unique due to the combination of the benzoylphenyl and trichloroacetate groups. This dual functionality allows for a wide range of chemical transformations and applications, making it a versatile compound in both research and industry.
Properties
CAS No. |
239798-34-6 |
|---|---|
Molecular Formula |
C15H9Cl3O3 |
Molecular Weight |
343.6 g/mol |
IUPAC Name |
(2-benzoylphenyl) 2,2,2-trichloroacetate |
InChI |
InChI=1S/C15H9Cl3O3/c16-15(17,18)14(20)21-12-9-5-4-8-11(12)13(19)10-6-2-1-3-7-10/h1-9H |
InChI Key |
YMODJKRJVUXMSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


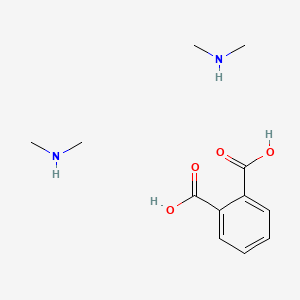
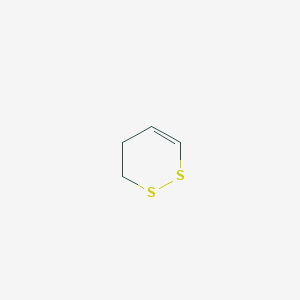
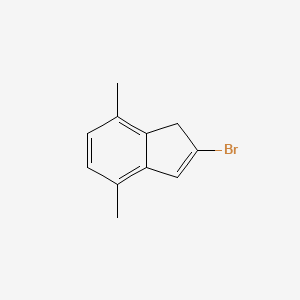
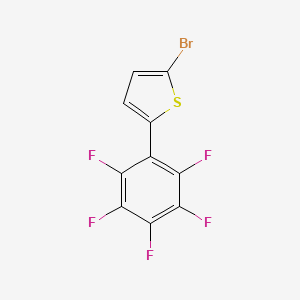
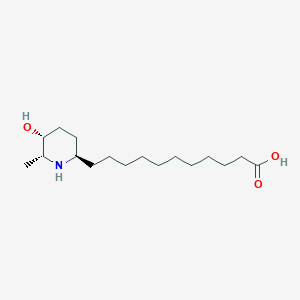
![2,4,6,9-tetraoxatricyclo[6.3.0.01,5]undeca-7,10-diene](/img/structure/B14256177.png)
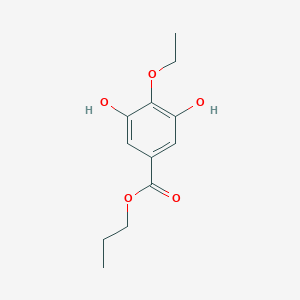
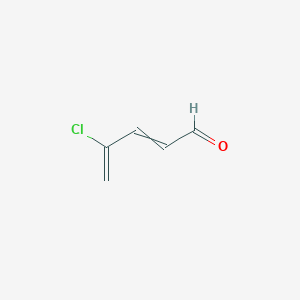
![N-[3-(1,3-Benzothiazol-2(3H)-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-N'-tert-butylurea](/img/structure/B14256190.png)
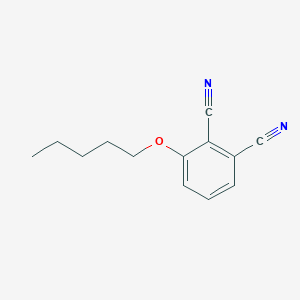
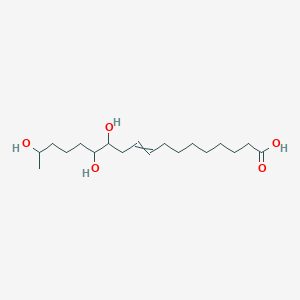
![4-{[4-(Dimethylamino)phenyl]disulfanyl}benzaldehyde](/img/structure/B14256215.png)
